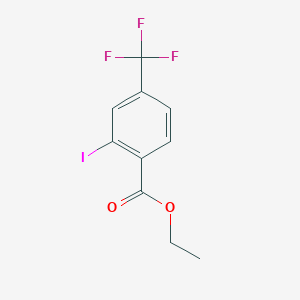

Ethyl 2-iodo-4-(trifluoromethyl)benzoate

Overview

Description

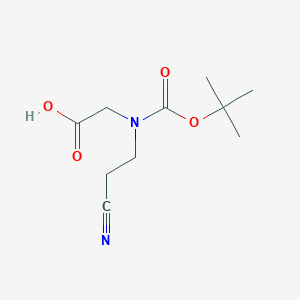

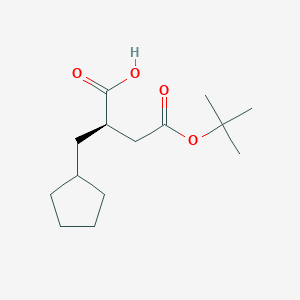

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8F3IO2 . It is a substituted benzoic acid derivative .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringIC1=C(C=CC(C(F)(F)F)=C1)C(OCC)=O . The molecular weight of this compound is 344.07 g/mol .

Scientific Research Applications

Synthesis and Liquid Crystalline Behavior

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is involved in the synthesis of novel fluorinated monomers, precursors to side chain liquid crystalline polysiloxanes. These compounds, owing to their fluorinated chains and mesogenic moieties, exhibit high smectogen properties and are characterized by techniques like differential scanning calorimetry (DSC) and thermal optical polarized microscopy. The nature of the rigid mesogenic core in these monomers influences their thermotropic polymorphism and transition temperatures, which are also affected by the length of the fluorinated moiety (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Trifluoromethoxylation Agent

It is utilized as a versatile trifluoromethoxylation reagent, known as Trifluoromethyl benzoate (TFBz). TFBz is a shelf-stable reagent easily prepared from cost-effective materials and is used in various synthetic pathways, including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, and asymmetric difunctionalization of alkenes. This demonstrates the synthetic versatility of TFBz in organic chemistry (Zhou, Ni, Zeng, & Hu, 2018).

Chemical Synthesis and Material Science

The compound is involved in the interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solutions, leading to the formation of new compounds with high yields. This process involves esterification, treatment with trifluoroacetic anhydride, and subsequent reactions leading to the formation of new fluorine-containing analogues of existing acids. The importance of this reaction lies in the formation of new compounds, which are confirmed by EI-MS and GC/MS analysis, indicating its potential in chemical synthesis and material science (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Liquid Crystalline Properties for Technological Applications

Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate compounds exhibit liquid crystalline properties, essential for applications in LCDs and temperature sensing devices. The study of phase transitions, enthalpy changes, and mesogenic properties through techniques like FTIR, 1H-NMR, Mass, and single crystal XRD indicates the potential of these compounds in technological applications, such as display technologies and sensing devices (Mehmood, Ahmad, Akhtar, Siddiqi, Iqbal, Hameed, Tahir, 2018).

Catalytic Synthesis and Flavor Industry

The compound is also involved in catalytic synthesis under microwave irradiation, using benzoic acid and ethanol as raw materials, highlighting its role in the flavor industry. The catalyst used in this process can be repeatedly used and regenerated, showcasing its efficiency and sustainability in industrial applications (Liu-ping, 2008).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-iodo-4-(trifluoromethyl)benzoate is not available, general precautions should be taken while handling it. These include avoiding personal contact, including inhalation, wearing protective clothing, using it in a well-ventilated area, and avoiding contact with moisture .

Properties

IUPAC Name |

ethyl 2-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOSWFIJROSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)

![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)

![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)